tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C11H18BrN3O2. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the carbamate group into an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a hydroxylated product .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as a precursor for various functionalized pyrazoles .
Biology
In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its derivatives have been explored for their potential as enzyme inhibitors and modulators of biological activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of pharmaceutical compounds, including those with anticancer and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in the manufacture of polymers, coatings, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also undergo hydrolysis, releasing the active amine derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- tert-Butyl (2-(4-fluoro-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
- tert-Butyl (2-(4-iodo-1-methyl-1H-pyrazol-3-yl)ethyl)carbamate
Uniqueness
tert-butyl N-[2-(4-bromo-1-methyl-pyrazol-3-yl)ethyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-1-methylpyrazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-9-8(12)7-15(4)14-9/h7H,5-6H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCECPQCAMGJLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN(C=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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